A Comprehensive Technical Guide to 2-Nitrobenzoate
A Comprehensive Technical Guide to 2-Nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitrobenzoate, and its protonated form, 2-nitrobenzoic acid, are pivotal organic compounds characterized by a carboxylic acid and a nitro group in the ortho position on a benzene (B151609) ring.[1][2] This unique arrangement of functional groups imparts specific chemical reactivity that makes it a valuable intermediate in a wide array of synthetic applications, ranging from pharmaceuticals and agrochemicals to dyes.[3][4] Its role as a protecting reagent for amine groups and as a precursor in the synthesis of complex molecules further underscores its importance in modern organic chemistry.[5] This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and biological significance of 2-nitrobenzoate, with a focus on its applications in research and drug development.
Chemical Structure and Properties
2-Nitrobenzoic acid is a yellow crystalline solid.[5] The chemical formula is C₇H₅NO₄, and its molecular weight is 167.12 g/mol .[1][6] The structure consists of a benzene ring substituted with a carboxylic acid group and a nitro group at adjacent positions.
Table 1: Physicochemical Properties of 2-Nitrobenzoic Acid
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅NO₄ | [6] |
| Molecular Weight | 167.12 g/mol | [1][6] |
| CAS Number | 552-16-9 | [5][6] |
| Appearance | Yellowish-white crystalline solid | [5][6] |
| Melting Point | 146-148 °C | [5][7] |
| Boiling Point | 295.67 °C (estimate) | [5] |
| Density | 1.58 g/cm³ | [5] |
| pKa | 2.16 (at 18 °C) | [1][8] |
| Water Solubility | 7.8 g/L | [5][9] |
| Solubility in Methanol | 42.72 g/100 ml (at 10 °C) | [10] |
| Solubility in Benzene | 0.294 g/100 ml (at 10 °C) | [10] |
Experimental Protocols
Synthesis of 2-Nitrobenzoic Acid
A common method for the synthesis of 2-nitrobenzoic acid is the oxidation of 2-nitrotoluene.[1] Another laboratory-scale synthesis involves the oxidation of 2-nitroacetophenone with nitric acid.[11]
Protocol: Oxidation of 2-Nitroacetophenone [11]
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, a mixture of concentrated nitric acid, water, and a catalytic amount of ammonium (B1175870) metavanadate is prepared.
-
Addition of Reactant: The mixture is heated to boiling, and 2-nitroacetophenone is added portion-wise over a period of 30 minutes.
-
Reflux: The reaction mixture is refluxed for approximately 6 hours. The initiation of the oxidation reaction is indicated by the evolution of nitrogen dioxide.
-
Isolation of Crude Product: After reflux, the reaction mixture is cooled, and the crude 2-nitrobenzoic acid precipitates. The solid is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be further purified by recrystallization.
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds like 2-nitrobenzoic acid, which takes advantage of differences in solubility between the compound and impurities.[5][12]
Protocol: Recrystallization of 2-Nitrobenzoic Acid [5][13][14]
-
Solvent Selection: A suitable solvent is one in which 2-nitrobenzoic acid is sparingly soluble at room temperature but highly soluble at elevated temperatures. Water or a mixture of ethanol (B145695) and water can be used.[5][12]
-
Dissolution: The crude 2-nitrobenzoic acid is dissolved in a minimum amount of the hot solvent to form a saturated solution.
-
Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution to adsorb them. The charcoal is then removed by hot gravity filtration.
-
Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature. As the solution cools, the solubility of 2-nitrobenzoic acid decreases, leading to the formation of crystals. The flask can be further cooled in an ice bath to maximize crystal yield.
-
Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of ice-cold solvent, and then dried.
Analytical Methods: High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used analytical technique for the separation, identification, and quantification of components in a mixture. For the analysis of benzoic acids, a reversed-phase HPLC method with UV detection is often employed.[15]
General HPLC Parameters for Benzoic Acid Analysis: [16]
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common. The pH of the mobile phase is often kept low to ensure the carboxylic acid is in its protonated form for better retention.[17]
-
Detection: UV detection is suitable, with the wavelength set to around 220-254 nm.[15]
-
Flow Rate: A typical flow rate is around 1 mL/min.
Role in Drug Development and Organic Synthesis
2-Nitrobenzoic acid and its derivatives are significant in pharmaceutical research and development.[18] The nitro group can be readily reduced to an amine, which then serves as a handle for a variety of chemical transformations to build complex bioactive molecules.[18] For instance, derivatives of 2-nitrobenzoic acid are used in the synthesis of novel triazoles and tetrazoles that exhibit cholinesterase inhibitory activity.[5] Furthermore, it is a key intermediate in the production of various pharmaceuticals, agrochemicals, and dyes.[3][4] The strategic placement of the nitro and carboxylic acid groups allows for controlled chemical modifications, which is crucial in the multi-step synthesis of new drug candidates.[3]
Biodegradation Pathways
The environmental fate of 2-nitrobenzoate is of interest, and several bacterial degradation pathways have been elucidated. These pathways are critical for the bioremediation of sites contaminated with nitroaromatic compounds.
Oxidative Pathway in Arthrobacter sp. SPG
Arthrobacter sp. SPG utilizes 2-nitrobenzoate as its sole source of carbon and energy, degrading it through an oxidative pathway.[19][20] The initial step involves the conversion of 2-nitrobenzoate to salicylate (B1505791) with the release of a nitrite (B80452) ion, a reaction catalyzed by 2-nitrobenzoate-2-monooxygenase.[19][20] Salicylate is then hydroxylated to form catechol by salicylate hydroxylase.[19][20] Subsequently, catechol-1,2-dioxygenase cleaves the aromatic ring to produce cis,cis-muconic acid.[19][20]
Caption: Oxidative degradation pathway of 2-nitrobenzoate.
Reductive Pathway in Pseudomonas fluorescens KU-7
Pseudomonas fluorescens strain KU-7 degrades 2-nitrobenzoate via a reductive pathway, which is indicated by the accumulation of ammonia.[21] In this pathway, 2-nitrobenzoate is first reduced to 2-hydroxylaminobenzoate by a reductase.[22] A mutase then converts 2-hydroxylaminobenzoate to 3-hydroxyanthranilate.[21][22] The aromatic ring of 3-hydroxyanthranilate is subsequently cleaved to form 2-amino-3-carboxymuconic 6-semialdehyde.[21]
References
- 1. 2-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-Nitrobenzoic acid CAS#: 552-16-9 [m.chemicalbook.com]
- 6. 2-Nitrobenzoic acid | C7H5NO4 | CID 11087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Nitrobenzoic acid | CAS#:552-16-9 | Chemsrc [chemsrc.com]
- 8. 552-16-9 CAS MSDS (2-Nitrobenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
- 10. chemcess.com [chemcess.com]
- 11. US2695311A - Preparation of 2-and 4-nitrobenzoic acid - Google Patents [patents.google.com]
- 12. westfield.ma.edu [westfield.ma.edu]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 15. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 16. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 17. 4-nitrobenzoic acid analysis - Chromatography Forum [chromforum.org]
- 18. nbinno.com [nbinno.com]
- 19. New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
